molecular formula C10H12O3 B079885 3-(3-Methoxyphenyl)propionic acid CAS No. 10516-71-9

3-(3-Methoxyphenyl)propionic acid

Cat. No. B079885
CAS RN: 10516-71-9
M. Wt: 180.2 g/mol
InChI Key: BJJQJLOZWBZEGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)propionic acid and its derivatives involves regiospecific methods, where identifying the correct regioisomer can be challenging without single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Another synthesis route involves acid-catalyzed ring closure from its precursors, showcasing susceptibility to auto-oxidation and conversion into various by-products (Brown, Denman, & O'donnell, 1971).

Molecular Structure Analysis

Molecular structure investigations reveal the compound's crystallization behavior and the importance of hydrogen-bonded dimers typical of carboxylic acid groups in solid states. Conformational differences are noted based on the positioning of methoxybenzene and pyrazole rings (Kumarasinghe, Hruby, & Nichol, 2009). Structural investigation through X-ray crystallography, spectroscopy, and DFT calculations further confirms intermolecular interactions and stabilization forces contributed by methoxy substitution (Venkatesan et al., 2016).

Chemical Reactions and Properties

Electrochemical hydrogenation is used to convert 3-(methoxyphenyl)propenoic acids into their propanoic acid counterparts, showcasing the versatility of electrosynthesis in facilitating hydrogenation with virtually quantitative yield under specific conditions (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Physical Properties Analysis

The physical properties of 3-(3-Methoxyphenyl)propionic acid derivatives are significantly influenced by their molecular structure, with crystal packing and hydrogen bonding playing crucial roles in stabilizing the compound in its solid state. These interactions contribute to the overall stability and crystalline nature of the compound (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical behavior, including reactivity and stability of 3-(3-Methoxyphenyl)propionic acid and its derivatives, is closely linked to the presence of methoxy and propionic acid groups. These functional groups not only dictate the compound's chemical properties but also its interaction with other molecules, demonstrating a complex interplay of intra- and intermolecular forces that define its chemical profile (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Scientific Research Applications

  • Organic Synthesis : 3-(3-Methoxyphenyl)propionic acid has been used in the synthesis of various organic compounds. For instance, it has been involved in the synthesis of propionamides which showed weak antibacterial activity (Arutyunyan et al., 2014).

  • Pharmacokinetics : This compound has been studied for its pharmacokinetic profiles in rats, indicating its potential as a biomolecule. It undergoes rapid metabolism and wide tissue distribution when orally administered (Abe et al., 2023).

  • Molecular Spectroscopy : The compound has been analyzed using fluorescence excitation spectroscopy in studies related to the more complex spectroscopy of amino acids like tyrosine and phenylalanine (Martinez et al., 1991).

  • Cancer Chemoprevention : Derivatives of 3-(3-Methoxyphenyl)propionic acid have shown promise as chemopreventive agents for various types of cancer (Curini et al., 2006).

  • Materials Science : In the field of materials science, this acid has been used as an organic modifier in layered double hydroxides for the preparation of bionanocomposites with applications in packaging and other industries (Totaro et al., 2017).

  • X-Ray Crystallography : Studies involving X-ray crystallography have examined the structure of 3-(3-Methoxyphenyl)propionic acid and its derivatives, providing insights into their molecular structures (Das et al., 2012).

  • Chiral Chromatography : The compound has been a subject in chiral chromatography for enantiomeric separation, indicating its relevance in stereoselective synthesis (Madhavan et al., 2007).

  • Obesity Research : A derivative of this compound, produced by gut microbiota from dietary polyphenols, has been found to improve metabolic conditions in diet-induced obese mice (Ohue‐Kitano et al., 2019).

  • Thermodynamics : The thermodynamic properties of 3-(3-Methoxyphenyl)propionic acid and its derivatives have been studied, providing valuable information for various industrial applications (Monte & Hillesheim, 2001).

  • Electrochemistry : Its application in electrochemistry has been demonstrated through studies on the electrochemical hydrogenation of related compounds (Korotaeva et al., 2011).

Safety And Hazards

3-(3-Methoxyphenyl)propionic acid is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .

Future Directions

Future research directions could include investigating the absorption, metabolism, and tissue accumulation of 3-(3-Methoxyphenyl)propionic acid in Sprague-Dawley (SD) rats . Another potential direction could be to explore how 3-(3-Methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41 .

properties

IUPAC Name

3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJQJLOZWBZEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146990
Record name 3-(m-Methoxyphenyl)propionic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxybenzenepropanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(3-Methoxyphenyl)propionic acid

CAS RN

10516-71-9
Record name 3-(3-Methoxyphenyl)propionic acid
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Record name 3-(m-Methoxyphenyl)propionic acid
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Record name 3-(m-Methoxyphenyl)propionic acid
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Record name 3-(m-methoxyphenyl)propionic acid
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Record name 3-Methoxybenzenepropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ten grams of m-methoxycinnamic acid in 100 ml. of ethanol is hydrogenated with 0.5 g. of pre-reduced 10% palladium-on-charcoal until the uptake of hydrogen ceases. The catalyst is removed by filtration and the filtrate evaporated to yield 3-(m-methoxyphenyl)propionic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
B Bugenhagen, Y Al Jasem, M AlAzani… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the crystal of the title compound, C11H14O4, the aromatic ring is almost coplanar with the 2-position methoxy group with which it subtends a dihedral of 0.54 (2), while the 5-position …
Number of citations: 1 scripts.iucr.org
JX De Vries, B Tauscher… - … & environmental mass …, 1988 - Wiley Online Library
The analysis of extracts from the South American plant Justicia pectoralis Jacq. permitted the identification, among other compounds, of coumarin, dihydrocoumarin, umbelliferone and 3…
Number of citations: 48 onlinelibrary.wiley.com
J Zhang, RL Hertzler, EM Holt, T Vickstrom… - The Journal of …, 1993 - ACS Publications
Polyphosphoric acid (PPA) catalyzed cycliacylation of 3-(2-methoxy-and 2, 4-dimethoxyphenyl)-propionic acids (la, b) results in dimeric products: 46 and 49% yields of 5, 14-dimethoxy-…
Number of citations: 8 pubs.acs.org
U Das, B Chattopadhyay, M Mukherjee… - Crystal growth & …, 2012 - ACS Publications
The structure determination of 3-phenylpropionic acid (1), 3-(3-methylphenyl) propionic acid (5), and 3-(3- methoxyphenyl) propionic acid (6), all three compounds crystallizing in the …
Number of citations: 16 pubs.acs.org
DW Brown, C Denman, H O'Donnell - Journal of the Chemical Society …, 1971 - pubs.rsc.org
2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid (1) undergoes acid-catalysed ring closure to the corresponding 2-phenyl-1-indanone (2). We propose structures for two by-…
Number of citations: 2 pubs.rsc.org
U Das, B Chattopadhyay, M Mukherjee… - Chemical Physics …, 2011 - Elsevier
Crystal structures of three derivatives of phenylpropionic acid, 2, 3 and 4 with hydroxyl, methyl and methoxy substitutions at the 2, 4 positions have been determined from X-ray powder …
Number of citations: 8 www.sciencedirect.com
F Kuo, DK Clodfelter, TR Priest - Journal of Labelled …, 2007 - Wiley Online Library
Carbon‐14‐labeled 6‐(4‐methanesulfonylphenyl)‐5‐[4‐(2‐piperidin‐1‐yl‐ethoxy)phenoxy]naphthalen‐2‐ol, a novel selective estrogen receptor modulator (SERM) was synthesized. …
A Chesson, CS Stewart, RJ Wallace - Applied and Environmental …, 1982 - Am Soc Microbiol
Isolated rumen bacteria were examined for growth and, where appropriate, for their ability to degrade cellulose in the presence of the hydroxycinnamic acids trans-p-coumaric acid and …
Number of citations: 356 journals.asm.org
M Chamkha, JL Garcia, M Labat - International Journal of …, 2001 - microbiologyresearch.org
The ability of Clostridium aerotolerans DSM 5434T, Clostridium celerecrescens DSM 5628T, Clostridium methoxybenzovorans DSM 12182T, Clostridium stercorarium ATCC 35414T, …
Number of citations: 45 www.microbiologyresearch.org
G Pereira-Caro, IA Ludwig, T Polyviou… - Journal of agricultural …, 2016 - ACS Publications
Orange juice is a rich source of (poly)phenols, in particular, the flavanones hesperetin-7-O-rutinoside and naringenin-7-O-rutinoside. Following the acute consumption of 500 mL of …
Number of citations: 86 pubs.acs.org

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